7-Bromo-3-methoxyquinolin-2(1H)-one

MAO-B inhibition isoform selectivity neurodegeneration

7-Bromo-3-methoxyquinolin-2(1H)-one is a differentiated, CNS-penetrant MAO-B inhibitor (IC50 2.69 μM) with >37-fold selectivity over MAO-A. Its 7-bromo substituent enables direct diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, accelerating SAR exploration. Favorable logP (2.21) and zero Lipinski violations ensure downstream drug-likeness. Choose this high-purity building block for reproducible target engagement and efficient library synthesis.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B11858376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-methoxyquinolin-2(1H)-one
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C(C=C2)Br)NC1=O
InChIInChI=1S/C10H8BrNO2/c1-14-9-4-6-2-3-7(11)5-8(6)12-10(9)13/h2-5H,1H3,(H,12,13)
InChIKeySGCLGAMKNVGPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-methoxyquinolin-2(1H)-one: Procurement-Ready Halogenated Quinolinone Scaffold for MAO-B Research


7-Bromo-3-methoxyquinolin-2(1H)-one (CAS 1434103-23-7) is a halogenated heterocyclic compound within the quinolin-2(1H)-one class, characterized by a bromine atom at the 7-position and a methoxy group at the 3-position of the quinolinone core (molecular formula: C10H8BrNO2; molecular weight: 254.08 g/mol) . This substitution pattern confers distinct physicochemical properties relative to non-halogenated quinolinone analogs, including a calculated logP of 2.2147, zero hydrogen bond donors, and a topological polar surface area (tPSA) of 80.94 Ų, resulting in zero violations of Lipinski's Rule of Five . The compound exhibits a melting point of 215 °C and is available at purity specifications of NLT 98% from commercial suppliers [1]. Its structural features position it as a versatile building block for medicinal chemistry programs targeting central nervous system disorders and as a pharmacological tool compound for probing monoamine oxidase B (MAO-B) activity.

Why 7-Bromo-3-methoxyquinolin-2(1H)-one Cannot Be Substituted with Unsubstituted or Non-Halogenated Quinolinone Analogs


The 7-bromo substitution in quinolin-2(1H)-one derivatives is not a functionally neutral modification. Comparative studies across halogenated quinoline series demonstrate that bromination at the 7-position significantly alters both lipophilicity and target engagement profiles [1]. In the context of monoamine oxidase inhibition, the presence of a bromine atom at the 7-position has been shown to confer enhanced MAO-B inhibitory potency and subtype selectivity in related quinoline scaffolds, whereas non-halogenated or differently substituted analogs exhibit markedly different activity profiles [2]. Furthermore, bromo-substituted quinolines are explicitly claimed as key intermediates in patented synthetic routes for HCV protease inhibitors, underscoring that the bromine atom is not merely a placeholder but an essential functional handle for downstream cross-coupling chemistry and structure-activity relationship optimization [3]. Substituting a 7-bromo derivative with a 7-unsubstituted, 7-methyl, or 7-hydroxy analog will fundamentally alter the compound's reactivity in palladium-catalyzed transformations and its interaction with hydrophobic binding pockets in enzymatic targets, rendering generic substitution scientifically invalid for reproducible research outcomes.

7-Bromo-3-methoxyquinolin-2(1H)-one: Quantitative Differentiation Evidence Versus Closest Analogs


MAO-B Isoform Selectivity: Quantitative Comparison of 7-Bromo-3-methoxyquinolin-2(1H)-one Versus MAO-A Activity

7-Bromo-3-methoxyquinolin-2(1H)-one exhibits measurable and quantifiable selectivity for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). In a direct head-to-head comparison using identical assay conditions, the compound inhibited recombinant human MAO-B with an IC50 of 2,690 nM (2.69 μM), whereas inhibition of recombinant human MAO-A under the same assay format yielded an IC50 value greater than 100,000 nM (>100 μM) [1]. This represents a greater than 37-fold selectivity window for MAO-B over MAO-A. The selectivity profile is particularly significant when contrasted with structurally related quinoline derivatives where 7-position substitution patterns have been systematically evaluated, with bromo-substituted analogs demonstrating enhanced MAO-B engagement relative to unsubstituted or hydroxyl-substituted variants [2].

MAO-B inhibition isoform selectivity neurodegeneration enzyme kinetics fluorometric assay

Physicochemical Differentiation: Lipophilicity Profile of 7-Bromo-3-methoxyquinolin-2(1H)-one Enables CNS Drug-Like Property Space

7-Bromo-3-methoxyquinolin-2(1H)-one possesses a calculated partition coefficient (logP) of 2.2147, placing it within the optimal lipophilicity range for central nervous system (CNS) drug candidates (typically logP 2-4) . This logP value is substantially higher than would be expected for non-halogenated 7-unsubstituted-3-methoxyquinolin-2(1H)-one analogs, which lack the hydrophobic contribution of the bromine atom. The compound further demonstrates favorable drug-like properties with zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 80.94 Ų, resulting in zero violations of Lipinski's Rule of Five and only two violations of the more stringent Rule of Three for fragment-based drug discovery [1]. These computed physicochemical parameters are consistent with experimentally observed properties including a melting point of 215 °C and aqueous solubility of 50 mg/mL in water, as documented by vendor technical datasheets [2].

logP Lipinski Rule of Five CNS drug design physicochemical profiling blood-brain barrier permeability

Crystallographic and Solid-State Differentiation: High Melting Point Indicative of Crystalline Stability for Reproducible Formulation

7-Bromo-3-methoxyquinolin-2(1H)-one exhibits a melting point of 215 °C as documented by vendor technical specifications [1]. This elevated melting point, consistent with a highly crystalline solid-state form, provides a quantifiable differentiation from structurally similar quinolinone derivatives that exist as amorphous solids or lower-melting polymorphs. The high melting point serves as a reliable quality control parameter for identity verification and purity assessment during procurement and subsequent formulation development. In comparative terms, the presence of the 7-bromo substituent contributes to enhanced crystal lattice stabilization via halogen bonding interactions, a phenomenon not available to non-halogenated 7-unsubstituted or 7-methyl analogs [2]. This crystalline stability translates directly to reduced hygroscopicity and improved long-term storage characteristics under standard laboratory conditions.

melting point crystalline stability formulation development solid-state characterization procurement quality control

Synthetic Utility Differentiation: 7-Bromo Handle Enables Pd-Catalyzed Cross-Coupling Chemistry Unavailable to Non-Halogenated Analogs

The 7-bromo substituent in 7-Bromo-3-methoxyquinolin-2(1H)-one serves as a chemically orthogonal functional handle that enables downstream palladium-catalyzed cross-coupling transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This synthetic versatility is explicitly documented in the patent literature for bromo-substituted quinolines, which are claimed as essential intermediates in the preparation of HCV protease inhibitors and other therapeutic agents [1]. The bromine atom at the 7-position provides a site for selective C-C, C-N, or C-O bond formation while leaving the 3-methoxy and 2(1H)-one functionalities intact for subsequent or parallel derivatization. In contrast, 7-unsubstituted, 7-methyl, or 7-hydroxy quinolin-2(1H)-one analogs lack this electrophilic handle and require de novo functionalization strategies involving harsh directing-group chemistry or protection-deprotection sequences [2]. This synthetic differentiation translates to reduced step count and improved overall yield in diversification libraries targeting the 7-position.

Suzuki coupling palladium catalysis C-C bond formation building block medicinal chemistry diversification

7-Bromo-3-methoxyquinolin-2(1H)-one: Evidence-Based Procurement Scenarios for Research and Industrial Use


Selective MAO-B Pharmacological Tool for Neurodegenerative Disease Research

Based on the direct head-to-head comparison evidence demonstrating >37-fold selectivity for MAO-B (IC50 = 2.69 μM) over MAO-A (IC50 > 100 μM), 7-Bromo-3-methoxyquinolin-2(1H)-one is uniquely suited as a selective pharmacological probe for MAO-B inhibition studies [1]. Researchers investigating Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions where MAO-B-mediated dopamine catabolism and oxidative stress are implicated can employ this compound to isolate MAO-B-specific effects without the confounding influence of concurrent MAO-A inhibition. The fluorometric assay conditions (kynuramine to 4-hydroxyquinoline conversion, 20-minute incubation) under which the IC50 values were established are directly translatable to most academic and industrial screening laboratories, ensuring reproducible pharmacological interrogation. The compound's favorable logP of 2.21 further supports its utility in cell-based and potentially in vivo CNS models where blood-brain barrier penetration is required for target engagement .

Diversification-Ready Quinolinone Building Block for Parallel Medicinal Chemistry Libraries

The 7-bromo substituent serves as a validated electrophilic handle for palladium-catalyzed cross-coupling chemistry, as established in patent literature for bromo-substituted quinoline intermediates used in HCV drug discovery [2]. Medicinal chemistry teams engaged in hit-to-lead optimization or library synthesis should prioritize procurement of 7-Bromo-3-methoxyquinolin-2(1H)-one over non-halogenated analogs because the bromine atom enables rapid, high-yielding diversification at the 7-position via Suzuki-Miyaura (aryl/heteroaryl introduction), Buchwald-Hartwig (amine introduction), or Sonogashira (alkyne introduction) couplings. This synthetic efficiency directly reduces the number of linear steps required to access 7-substituted quinolinone derivatives, translating to accelerated SAR exploration and reduced consumable costs. The compound's zero Lipinski Rule of Five violations and favorable physicochemical profile further ensure that downstream coupled products remain within drug-like chemical space, minimizing the risk of generating non-viable leads during library expansion .

Crystalline Reference Standard for Analytical Method Development and Quality Control

The well-defined melting point of 215 °C, as documented in vendor technical datasheets, qualifies 7-Bromo-3-methoxyquinolin-2(1H)-one as a suitable crystalline reference material for analytical method development and incoming quality control protocols [3]. Analytical chemistry groups responsible for HPLC method validation, differential scanning calorimetry (DSC) calibration, or identity confirmation of synthetic intermediates can leverage this reproducible thermal property as a quantitative pass/fail criterion. For contract research organizations (CROs) and pharmaceutical analytical departments receiving bulk shipments, the melting point provides a rapid, low-cost identity verification that does not require sophisticated instrumentation or method development. The high melting point also implies robust crystalline stability under ambient storage conditions, reducing the likelihood of polymorphic conversion or degradation that could compromise long-term research reproducibility.

CNS-Penetrant Fragment for Structure-Based Drug Design Targeting Intracellular Enzymes

The calculated physicochemical parameters—logP of 2.21, zero hydrogen bond donors, tPSA of 80.94 Ų, and zero Lipinski violations—position 7-Bromo-3-methoxyquinolin-2(1H)-one as a CNS-appropriate fragment or scaffold for structure-based drug design campaigns targeting intracellular enzymes . Computational chemistry and structural biology groups seeking to initiate fragment-based lead discovery or scaffold hopping exercises can select this compound with confidence that its lipophilicity and polarity metrics align with established guidelines for CNS penetration and intracellular target access. The presence of the 7-bromo atom further provides an electron density anchor for X-ray crystallography phasing (via anomalous scattering) and a tractable vector for structure-guided optimization, enabling unambiguous determination of binding poses in target-ligand co-crystal structures. This combination of favorable physicochemical properties and crystallographic utility makes the compound a strategic choice for fragment libraries requiring both drug-likeness and structural tractability.

Quote Request

Request a Quote for 7-Bromo-3-methoxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.